molecular formula C8H14N4 B13530249 1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine

1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine

Cat. No.: B13530249
M. Wt: 166.22 g/mol
InChI Key: JQBNFJZQOVWULL-UHFFFAOYSA-N
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Description

1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine is an organic compound that features a cyclopropylmethyl group attached to a triazole ring, which is further connected to an N-methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine typically involves the cyclopropanation of an appropriate precursor followed by the formation of the triazole ring. One common method involves the use of diazo compounds, ylides, or carbene intermediates to achieve the cyclopropanation . The triazole ring can be formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring or the cyclopropylmethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, which may influence its binding to enzymes or receptors. The cyclopropylmethyl group can provide steric hindrance, affecting the compound’s overall reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylmethylamine: Similar in structure but lacks the triazole ring.

    1-(Cyclopropylmethyl)-1H-1,2,3-triazole: Lacks the N-methylmethanamine moiety.

    N-Methylmethanamine: Lacks both the cyclopropylmethyl and triazole groups.

Uniqueness

1-(1-(Cyclopropylmethyl)-1h-1,2,3-triazol-4-yl)-N-methylmethanamine is unique due to the combination of the cyclopropylmethyl group, triazole ring, and N-methylmethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H14N4

Molecular Weight

166.22 g/mol

IUPAC Name

1-[1-(cyclopropylmethyl)triazol-4-yl]-N-methylmethanamine

InChI

InChI=1S/C8H14N4/c1-9-4-8-6-12(11-10-8)5-7-2-3-7/h6-7,9H,2-5H2,1H3

InChI Key

JQBNFJZQOVWULL-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN(N=N1)CC2CC2

Origin of Product

United States

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